rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis
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Overview
Description
rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis: is a complex organic compound characterized by its unique structural features. This compound is a derivative of pyrrolidine and pyridine, incorporating a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group is significant as it is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-c]pyridine core. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
rac-(3aR,7aS)-1-[(tert-Butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid: Another Boc-protected compound with a similar structure but different ring system.
tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds used in peptide synthesis.
Uniqueness: The uniqueness of rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis lies in its specific structural configuration and the presence of the Boc group, which provides stability and selectivity in chemical reactions .
Properties
Molecular Formula |
C13H22N2O4 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(10(16)17)8-14-6-9(13)7-15/h9,14H,4-8H2,1-3H3,(H,16,17)/t9-,13+/m1/s1 |
InChI Key |
UEYBXNQHEBIVJZ-RNCFNFMXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(CNC[C@@H]2C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CNCC2C1)C(=O)O |
Origin of Product |
United States |
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